molecular formula C21H19Cl2N3O3 B11332504 6,8-dichloro-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

6,8-dichloro-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

Cat. No.: B11332504
M. Wt: 432.3 g/mol
InChI Key: IVTKDKJXIQGUFR-UHFFFAOYSA-N
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Description

6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is a complex organic compound with significant potential in various scientific fields This compound features a chromenone core, which is a fused ring system containing both benzene and pyrone rings, and is substituted with a piperazine moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while substitution reactions can introduce various functional groups at the chlorine positions .

Scientific Research Applications

6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4H-chromen-4-one: Lacks the piperazine and pyridine moieties, resulting in different chemical properties and biological activities.

    2-{4-[2-(Pyridin-2-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one:

Uniqueness

The presence of both chlorine atoms and the piperazine-pyridine moiety in 6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE makes it unique. These structural features enhance its reactivity and allow for diverse chemical modifications, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C21H19Cl2N3O3

Molecular Weight

432.3 g/mol

IUPAC Name

6,8-dichloro-2-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C21H19Cl2N3O3/c22-14-11-16-18(27)13-19(29-20(16)17(23)12-14)21(28)26-9-7-25(8-10-26)6-4-15-3-1-2-5-24-15/h1-3,5,11-13H,4,6-10H2

InChI Key

IVTKDKJXIQGUFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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